molecular formula C20H31NaO2 B10767203 Arachidonic Acid (sodium salt)

Arachidonic Acid (sodium salt)

Cat. No.: B10767203
M. Wt: 326.4 g/mol
InChI Key: DDMGAAYEUNWXSI-RNQKAMQASA-M
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Description

Arachidonic Acid (sodium salt) is a polyunsaturated omega-6 fatty acid that is a key component of the phospholipids in cell membranes. It is a 20-carbon chain with four cis double bonds, making it a crucial molecule in various biological processes. The sodium salt form of Arachidonic Acid is water-soluble, which enhances its utility in physiological and experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonic Acid (sodium salt) can be synthesized through the saponification of Arachidonic Acid esters, followed by neutralization with sodium hydroxide. The reaction typically involves dissolving Arachidonic Acid in an organic solvent, such as ethanol, and then adding a sodium hydroxide solution. The mixture is stirred until the reaction is complete, and the product is precipitated out by adding a non-solvent like ether .

Industrial Production Methods: Industrial production of Arachidonic Acid (sodium salt) often involves microbial fermentation. The fungus Mortierella alpina is commonly used for this purpose. The fermentation process is optimized to produce high yields of Arachidonic Acid, which is then converted to its sodium salt form through chemical reactions similar to those used in laboratory synthesis .

Chemical Reactions Analysis

Interconversion Between Sodium Salt and Free Acid

The sodium salt of arachidonic acid (ARA-Na) undergoes pH-dependent ionization. At physiological pH (~7.4), ARA-Na exists in equilibrium with its free acid form due to a high pKa (~8) . In aqueous solutions, titration with HCl converts the soluble sodium salt to insoluble arachidonic acid, causing cloudiness at ~pH 8 . This property is critical for solubility in biological systems and experimental setups.

Condition Form Behavior
pH < 7.4Free acid (neutral)Insoluble (oil-like)
pH ~7.4–8.0Equilibrium mixPartial solubility
pH > 8.0Sodium salt (ionic)Fully soluble

Solubility and Solution Preparation

ARA-Na’s solubility varies with solvent and concentration:

  • Ethanol : 1 mg/ml

  • Ethanol:PBS (1:5, pH 7.2) : 0.5 mg/ml

  • Sodium carbonate : 10 mg/ml

Preparation method (from ):

  • Dissolve in ethanol.

  • Dilute with aqueous buffer (e.g., PBS).

  • Ensure clarity before use.

Stock Solution Volume for 1 mg Volume for 5 mg Volume for 10 mg
1 mM3.06 mL15.31 mL30.63 mL
5 mM0.61 mL3.06 mL6.13 mL
10 mM0.31 mL1.53 mL3.06 mL

Enzymatic Conversions

ARA-Na serves as a substrate for cyclooxygenase (COX) enzymes, initiating eicosanoid synthesis:

  • COX-1/COX-2 activation : Converts ARA-Na to prostaglandin H₂ (PGH₂), which further generates thromboxane A₂ (TXA₂) and prostacyclin .

  • Lipid peroxidation : Polyunsaturated chains undergo oxidative degradation, forming reactive intermediates.

Key biochemical reactions :

  • ARA-NaCOXPGH₂\text{ARA-Na} \xrightarrow{\text{COX}} \text{PGH₂}

  • PGH₂TX synthaseTXA₂\text{PGH₂} \xrightarrow{\text{TX synthase}} \text{TXA₂}

Interactions with Cellular Components

ARA-Na’s ionic form enhances membrane permeability, enabling cellular uptake. In platelets, it stimulates TXA₂ synthesis via COX-1, triggering aggregation and microparticle release . Additionally, it modulates nitric oxide production by binding to G-protein α-subunits and influencing prostaglandin pathways .

Precipitation with Divalent Cations

ARA-Na forms insoluble complexes with calcium ions (e.g., Ca²⁺), mimicking soap scum formation in hard water . This reaction is critical in studying lipid-protein interactions and cellular membrane dynamics.

Stability and Storage

  • Ethanol solutions : Store at -80°C for ≤6 months .

  • Aqueous solutions : Stable for ≤1 day when refrigerated .

  • Avoid repeated freeze-thaw cycles to prevent degradation .

Scientific Research Applications

Arachidonic acid sodium salt is a water-soluble form of arachidonic acid (AA) that is created by converting the insoluble oil form of AA into a sodium salt within the normal physiological pH range . It is a precursor for prostaglandins, prostacyclin, and thromboxane synthesis . AA and its metabolites play roles in cell signaling and inflammation, as well as in a variety of biological processes, including signal transduction, smooth muscle contraction, chemotaxis, cell proliferation and differentiation, and apoptosis .

Scientific Research Applications

  • Activity Assays: Arachidonic acid sodium salt is used in assays to measure the activity of oxidizing enzymes like cyclooxygenase .
  • Platelet Inhibition Studies: It is also used in assays to determine platelet inhibition in whole blood .
  • Preclinical studies: Sodium and potassium arachidonic acid salts (Na-ARA and K-ARA) have been tested for safety and bioequivalence in young pigs, an animal model similar to human infants, for use in infant formulas . The fatty acid salt forms are intended for use in term infant formulas as part of lipid blends that would supply ARA at a maximum of 0.75% of total dietary lipid content and are intended to be provided in combination with DHA to produce a dietary DHA:ARA ratio between 1:1 and 1:2 .

Arachidonic Acid and Platelet Function

Mechanism of Action

Arachidonic Acid (sodium salt) exerts its effects primarily through its conversion to bioactive lipids. These lipids interact with specific receptors on cell surfaces, initiating signaling pathways that regulate inflammation, immune responses, and other physiological processes. Key molecular targets include G-protein coupled receptors and nuclear receptors .

Comparison with Similar Compounds

Uniqueness: Arachidonic Acid (sodium salt) is unique due to its specific role in the production of eicosanoids, which are critical mediators of inflammation and other physiological processes. Its four cis double bonds also confer distinct structural and functional properties compared to other fatty acids .

Properties

Molecular Formula

C20H31NaO2

Molecular Weight

326.4 g/mol

IUPAC Name

sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6+,10-9+,13-12+,16-15+;

InChI Key

DDMGAAYEUNWXSI-RNQKAMQASA-M

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Origin of Product

United States

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